molecular formula C8H9Br2N B14506571 2,4-Dibromo-N,N-dimethylaniline CAS No. 64230-27-9

2,4-Dibromo-N,N-dimethylaniline

Cat. No.: B14506571
CAS No.: 64230-27-9
M. Wt: 278.97 g/mol
InChI Key: JCMIFSXGUYFJNJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-N,N-dimethylaniline is an organic compound characterized by the presence of two bromine atoms and a dimethylamino group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the aniline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-dimethylaniline
  • 2-Bromo-N,N-dimethylaniline
  • 2,4-Dibromoaniline

Uniqueness

2,4-Dibromo-N,N-dimethylaniline is unique due to the presence of two bromine atoms at specific positions on the aniline ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable for specific applications where selective reactivity is required .

Properties

CAS No.

64230-27-9

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

2,4-dibromo-N,N-dimethylaniline

InChI

InChI=1S/C8H9Br2N/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3

InChI Key

JCMIFSXGUYFJNJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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